molecular formula C12H9FO3 B8450147 4-Fluoro-1-hydroxynaphthalene-2-carboxylic acid methyl ester

4-Fluoro-1-hydroxynaphthalene-2-carboxylic acid methyl ester

Cat. No. B8450147
M. Wt: 220.20 g/mol
InChI Key: YBDDBYQMMHSPIX-UHFFFAOYSA-N
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Patent
US08283479B2

Procedure details

To a mixture of 0.375 g of 4-fluoro-1-methoxymethoxynaphthalene-2-carboxylic acid methyl ester and 375 mg of montmorillonite K-10 clay was added 10 ml of dry dichloromethane. The mixture was stirred at room temperature for 35 minutes. The suspension was diluted with dry dichloromethane and filtered. The residue was washed with ethyl acetate and the combined filtrate concentrated to a white solid. The material was purified by flash chromatography on silica gel, eluting with ethyl acetate/heptanes to provide 0.191 g of 4-fluoro-1-hydroxynaphthalene-2-carboxylic acid, methyl ester.
Name
4-fluoro-1-methoxymethoxynaphthalene-2-carboxylic acid methyl ester
Quantity
0.375 g
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:14]=[C:13]([F:15])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]=1[O:16]COC)=[O:4].O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]>ClCCl>[F:15][C:13]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([OH:16])=[C:5]([C:3]([O:2][CH3:1])=[O:4])[CH:14]=1 |f:1.2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
4-fluoro-1-methoxymethoxynaphthalene-2-carboxylic acid methyl ester
Quantity
0.375 g
Type
reactant
Smiles
COC(=O)C1=C(C2=CC=CC=C2C(=C1)F)OCOC
Name
Quantity
375 mg
Type
reactant
Smiles
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate concentrated to a white solid
CUSTOM
Type
CUSTOM
Details
The material was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate/heptanes

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
FC1=CC(=C(C2=CC=CC=C12)O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.191 g
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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